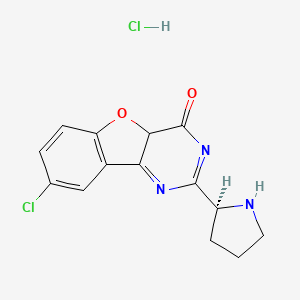

XL413 hydrochloride

描述

属性

IUPAC Name |

8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2.ClH/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9;/h3-4,6,9,16H,1-2,5H2,(H,17,18,19);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDKJUKLBNARIZ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337269 | |

| Record name | 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169562-71-3, 2062200-97-7 | |

| Record name | BMS-863233 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169562713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-863233 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG305JRH1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of XL413 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL413 hydrochloride, also known as BMS-863233, is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome integrity.[2] Upregulation of CDC7 is a common feature in various tumor cell lines, making it an attractive target for cancer therapy.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and its activity in preclinical models. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.

Core Mechanism of Action: Inhibition of CDC7 Kinase

This compound is an ATP-competitive inhibitor of CDC7 kinase.[3] By binding to the ATP-binding pocket of CDC7, XL413 prevents the phosphorylation of its downstream substrates, most notably the Minichromosome Maintenance (MCM) complex component 2 (MCM2).[1][4] The phosphorylation of the MCM2-7 complex by CDC7 is an essential step for the activation of its helicase activity, which is required to unwind DNA and initiate DNA replication during the S phase of the cell cycle.[4][5]

The inhibitory activity of this compound is highly potent and selective for CDC7.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. CDC7 | Reference(s) |

| CDC7 | 3.4 | - | [1][6][3] |

| CK2 | 215 | 63-fold | [1][3] |

| Pim-1 | 42 | 12-fold | [1][3] |

| pMCM2 | 118 (EC50) | 35-fold | [1][3] |

Cellular Effects of this compound

The inhibition of CDC7 by this compound leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

-

Inhibition of MCM2 Phosphorylation: Treatment of cancer cell lines, such as the human colorectal adenocarcinoma cell line Colo-205, with this compound leads to a significant reduction in the phosphorylation of MCM2.[1]

-

Cell Cycle Arrest: By preventing the initiation of DNA replication, XL413 causes cells to arrest in the S phase of the cell cycle.[1][2] This disruption of normal cell cycle progression is a key contributor to its anti-proliferative effects.

-

Induction of Apoptosis: Prolonged cell cycle arrest and the inability to complete DNA replication trigger the intrinsic apoptotic pathway.[1] In Colo-205 cells, XL413 treatment has been shown to elicit caspase-3/7 activity, a hallmark of apoptosis.[1]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in cancer cells.

Table 2: In Vitro Cellular Activity of this compound in Colo-205 Cells

| Parameter | IC50 / EC50 (nM) | Reference(s) |

| Cell Proliferation | 2685 | [3] |

| Cell Viability | 2142 | [3] |

| Caspase 3/7 Activity | 2288 (EC50) | [3] |

| Anchorage-Independent Growth | 715 | [3] |

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been demonstrated in a Colo-205 xenograft mouse model. Oral administration of XL413 resulted in a dose-dependent inhibition of tumor growth.

-

Target Engagement: At a dose of 3 mg/kg, XL413 caused a 70% inhibition of phosphorylated MCM2 in the tumor tissue, confirming target engagement in vivo.[1]

-

Tumor Growth Inhibition: A dose of 100 mg/kg of XL413 resulted in significant tumor growth regression.[1]

Clinical Development

This compound (BMS-863233) was advanced into Phase 1 clinical trials for the treatment of advanced solid tumors and refractory hematologic cancers.[2][7] However, these trials were terminated.[5][8] The termination was attributed to challenges with drug metabolism, including the accumulation of a metabolite and the parent drug in individuals with a poor metabolizer phenotype, as well as a lack of observed clinical efficacy.[8]

Experimental Protocols

CDC7 Kinase Assay (Luciferase-Luciferin-Coupled Chemiluminescence)

This protocol is based on the principle of measuring ATP consumption during the kinase reaction.

Materials:

-

Recombinant human CDC7/ASK (activator of S-phase kinase)

-

ATP

-

Kinase assay buffer (50 mM Hepes pH 7.4, 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, 1 mM DTT)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar luciferase-based ATP detection reagent)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 384-well plate, add the diluted XL413 or vehicle control.

-

Add the CDC7/ASK enzyme to a final concentration of 6 nM.

-

Initiate the kinase reaction by adding ATP to a final concentration of 1 µM.

-

Incubate the plate at room temperature for 1-2 hours.

-

Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.

-

Luminescence is measured using a luminometer. The amount of ATP consumed is proportional to the kinase activity.

-

Calculate the percent inhibition for each XL413 concentration and determine the IC50 value.

Workflow for In Vitro Kinase Assay

References

- 1. ch.promega.com [ch.promega.com]

- 2. promega.ca [promega.ca]

- 3. benchchem.com [benchchem.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. researchgate.net [researchgate.net]

- 6. insights.opentrons.com [insights.opentrons.com]

- 7. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]

XL413 Hydrochloride: A Selective CDC7 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cell division cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response. Its overexpression in a wide range of human cancers has positioned it as a promising target for anticancer therapies. XL413 hydrochloride, also known as BMS-863233, is a potent and selective ATP-competitive inhibitor of CDC7 kinase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information presented here is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology.

Introduction

The progression of the cell cycle is a tightly regulated process, with checkpoints in place to ensure genomic integrity. CDC7 kinase, in conjunction with its regulatory subunit Dbf4 (or ASK), forms an active complex that plays a pivotal role in the G1/S phase transition by phosphorylating multiple components of the minichromosome maintenance (MCM) protein complex.[1] This phosphorylation is an essential step for the initiation of DNA replication.[2] Due to the high proliferative rate of cancer cells, they are particularly dependent on robust DNA replication, making CDC7 an attractive therapeutic target.[3]

This compound is a small molecule inhibitor that demonstrates high selectivity for CDC7.[4] By inhibiting CDC7, XL413 disrupts the initiation of DNA replication, leading to S-phase arrest and subsequent p53-independent apoptosis in cancer cells.[5][6] This guide will delve into the technical details of XL413, providing quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 8-Chloro-2-((2S)-2-pyrrolidinyl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride | [7] |

| Alternative Names | BMS-863233 | [7] |

| Molecular Formula | C₁₄H₁₂ClN₃O₂ · HCl | [7] |

| Molecular Weight | 326.18 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [8] |

| Solubility | Water: 5 mg/mL; DMSO: Insoluble | [4] |

| Storage | Store at -20°C | [7] |

Quantitative Data

In Vitro Potency and Selectivity

XL413 is a highly potent inhibitor of CDC7 kinase with an IC50 of 3.4 nM.[4] Its selectivity has been demonstrated against a panel of other kinases.

| Kinase | IC50 (nM) | Selectivity (fold vs. CDC7) | Reference |

| CDC7 | 3.4 | - | [4] |

| CK2 | 215 | ~63 | [4] |

| Pim-1 | 42 | ~12 | [4] |

Cellular Activity

XL413 has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, which may be attributed to differences in cell permeability or other cellular factors.[9]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Colo-205 | Colorectal Carcinoma | 1.1 | [9][10] |

| HCC1954 | Breast Ductal Carcinoma | 22.9 | [9][10] |

| H69-AR | Small Cell Lung Cancer | 416.8 | [10] |

| H446-DDP | Small Cell Lung Cancer | 681.3 | [10] |

For comparison, another CDC7 inhibitor, PHA-767491, exhibits different potency in some of these cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCC1954 | Breast Ductal Carcinoma | 0.64 | [9][10] |

| Colo-205 | Colorectal Carcinoma | 1.3 | [9][10] |

In Vivo Efficacy

In a Colo-205 xenograft mouse model, oral administration of XL413 resulted in significant tumor growth regression at a dose of 100 mg/kg.[4] At a lower dose of 3 mg/kg, XL413 caused a 70% inhibition of MCM2 phosphorylation, a key downstream target of CDC7.[4]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of XL413 is the inhibition of CDC7 kinase activity. This disrupts the initiation of DNA replication and subsequently leads to cell cycle arrest and apoptosis.

Inhibition of CDC7 by XL413 prevents the phosphorylation of the MCM2-7 complex, which is a critical step for the initiation of DNA replication. This leads to an S-phase arrest. In cancer cells, this sustained replication stress triggers a p53-independent apoptotic pathway. One of the mechanisms contributing to this pro-survival signaling is the CDC7-mediated phosphorylation and stabilization of the transducer of ERBB2, 1 (Tob) protein, which in turn inhibits pro-apoptotic signaling.[1][11]

Experimental Protocols

CDC7 Kinase Assay (Luminescence-based)

This protocol is adapted from a luciferase-luciferin-coupled chemiluminescence assay to measure the kinase activity of CDC7 and its inhibition by XL413.[4]

Materials:

-

Recombinant human CDC7/ASK (Dbf4) complex

-

ATP

-

Kinase Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.02% BSA, 0.02% Brij-35, 0.02% Tween-20, 1 mM DTT)

-

This compound

-

Luciferase-luciferin based ATP detection reagent (e.g., Kinase-Glo®)

-

384-well white opaque plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

In a 384-well plate, add 5 µL of the diluted XL413 or vehicle control (for positive and negative controls).

-

Prepare a master mix containing 6 nM CDC7/ASK complex and 1 µM ATP in Kinase Assay Buffer.

-

To initiate the kinase reaction, add 5 µL of the master mix to each well. For the negative control wells, add master mix without the enzyme.

-

Incubate the plate at room temperature for 1-2 hours.

-

Add 10 µL of the ATP detection reagent to each well to stop the reaction and measure the remaining ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of XL413 relative to the positive and negative controls and determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a method to assess the effect of XL413 on the viability of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.[4][12]

Materials:

-

Cancer cell lines (e.g., Colo-205, HCC1954)

-

Complete cell culture medium

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 2,500-5,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.

-

Prepare serial dilutions of XL413 in complete culture medium.

-

Remove the old medium and replace it with 100 µL of the medium containing different concentrations of XL413 or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration of XL413 relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes how to analyze the cell cycle distribution of cells treated with XL413 using propidium (B1200493) iodide (PI) staining and flow cytometry.[8]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with XL413 or vehicle control for the desired time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot for MCM2 Phosphorylation

This protocol details the detection of phosphorylated MCM2 (p-MCM2) in response to XL413 treatment by Western blotting.[12][13]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-MCM2 (e.g., Ser53) and anti-total MCM2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with XL413 or vehicle control.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-p-MCM2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total MCM2 antibody or a loading control antibody (e.g., GAPDH or β-actin).

Clinical Development

Two Phase I/II clinical trials were initiated to evaluate the safety, tolerability, and maximum tolerated dose of XL413 (BMS-863233) in patients with advanced solid tumors (NCT00886782) and refractory hematologic cancers (NCT00838890).[5] Both trials were terminated.[5] While the specific reasons for termination have not been publicly detailed by the sponsors, common reasons for early trial termination include slow patient accrual, strategic or financial reasons, or emerging safety or efficacy data.[14][15][16][17][18]

Conclusion

This compound is a potent and selective inhibitor of CDC7 kinase with demonstrated preclinical activity in both in vitro and in vivo cancer models. Its mechanism of action, involving the disruption of DNA replication initiation and induction of p53-independent apoptosis, makes it an interesting candidate for cancer therapy, particularly for tumors that are resistant to conventional treatments. This technical guide provides a comprehensive resource for researchers, summarizing the key data and experimental protocols necessary for the continued investigation of XL413 and other CDC7 inhibitors. Further research is warranted to fully elucidate the therapeutic potential of targeting the CDC7 pathway in oncology.

References

- 1. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 8. XL413 (hydrochloride) | 2062200-97-7 [amp.chemicalbook.com]

- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A Qualitative Scoping Review of Early-Terminated Clinical Trials Sponsored by the Department of Veterans Affairs Cooperative Studies Program From 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Terminated Trials in the ClinicalTrials.gov Results Database: Evaluation of Availability of Primary Outcome Data and Reasons for Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Early Termination of Oncology Clinical Trials in the United States - PMC [pmc.ncbi.nlm.nih.gov]

XL413 Hydrochloride: A Technical Guide to its Inhibition of MCM2 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. The primary focus of this document is the mechanism by which this compound inhibits the phosphorylation of Minichromosome Maintenance Complex Component 2 (MCM2), a critical event in the initiation of DNA replication. This guide details the core signaling pathway, presents quantitative data on the inhibitor's potency and cellular effects, and provides comprehensive experimental protocols for key assays. The information is intended to support researchers and drug development professionals in the investigation and potential application of Cdc7 inhibitors.

Introduction

Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the regulation of the eukaryotic cell cycle.[1] In partnership with its regulatory subunit, Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex. A primary and essential function of the DDK complex is the phosphorylation of the Minichromosome Maintenance (MCM) complex, a helicase that unwinds DNA at replication origins. Specifically, the phosphorylation of the MCM2 subunit is a key event that triggers the initiation of DNA synthesis.[2]

Given the heightened reliance of cancer cells on robust DNA replication machinery, Cdc7 has emerged as a promising therapeutic target in oncology. This compound (also known as BMS-863233) is a potent and selective, ATP-competitive inhibitor of Cdc7 kinase.[3][4] This guide explores the biochemical and cellular effects of this compound, with a specific focus on its inhibitory action on MCM2 phosphorylation.

The Cdc7-MCM2 Signaling Pathway

The initiation of DNA replication is a tightly regulated process. During the G1 phase of the cell cycle, the MCM2-7 complex is loaded onto DNA at replication origins. For DNA synthesis to commence, the DDK complex (Cdc7/Dbf4) must phosphorylate multiple serine and threonine residues on the N-terminal tails of MCM subunits, with MCM2 being a key substrate.[2] This phosphorylation event promotes the recruitment of other replication factors, leading to the unwinding of the DNA double helix and the initiation of replication. Inhibition of Cdc7 by this compound blocks this critical phosphorylation step, leading to cell cycle arrest, primarily in the S phase, and can subsequently induce apoptosis in cancer cells.[5][6]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Selectivity vs. Cdc7 | Reference |

| Cdc7 | 3.4 | - | [7] |

| PIM-1 | 42 | >12-fold | [7] |

| CK2 | 215 | >60-fold | [4][6] |

| pMCM | - | >30-fold | [7] |

Table 2: Cellular Activity in Colo-205 Cells

| Assay | Parameter | Value | Reference |

| Cell Proliferation | IC50 | 2685 nM | [3][4] |

| Cell Viability | IC50 | 2142 nM | [3][4] |

| Apoptosis (Caspase 3/7 Activity) | EC50 | 2288 nM | [3][4] |

| Anchorage-Independent Growth | IC50 | 715 nM | [3][4] |

| MCM2 Phosphorylation | EC50 | 118 nM | [3][4] |

Table 3: In Vivo Activity in Colo-205 Xenograft Model

| Parameter | Dose (mg/kg, p.o.) | Effect | Reference |

| MCM2 Phosphorylation Inhibition | 3 | 70% inhibition | [5][6] |

| Tumor Growth | 100 | Significant regression | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on Cdc7 activity and MCM2 phosphorylation.

Biochemical Cdc7 Kinase Assay (Luminescence-based)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 (DDK) complex

-

Kinase substrate (e.g., recombinant MCM2 fragment or a synthetic peptide like PDKtide)

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.02% BSA, 0.02% Brij-35, 0.02% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Reaction Setup:

-

To the wells of a 384-well plate, add the diluted this compound or vehicle control (DMSO in Kinase Assay Buffer).

-

Add the recombinant Cdc7/Dbf4 kinase (e.g., to a final concentration of 6 nM).

-

Add the kinase substrate.

-

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 1 µM).

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves a two-step process: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase activity relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Cellular MCM2 Phosphorylation

This assay determines the ability of this compound to inhibit Cdc7 activity within intact cells by measuring the phosphorylation level of endogenous MCM2.

Materials:

-

Cancer cell line (e.g., Colo-205)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MCM2 (e.g., Ser53) and anti-total MCM2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using ECL detection reagents and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total MCM2 or a loading control protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities and normalize the phospho-MCM2 signal to the total MCM2 or loading control signal.

-

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., Colo-205)

-

Complete cell culture medium

-

This compound

-

96-well clear-bottom cell culture plates

-

MTT reagent and solubilization solution, or CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Microplate reader (absorbance or luminescence)

Procedure (MTT Assay Example):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1]

-

Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of Cdc7 kinase that effectively blocks the phosphorylation of MCM2, a critical step in the initiation of DNA replication. This inhibitory action translates to anti-proliferative and pro-apoptotic effects in cancer cells, particularly those that are highly dependent on the DNA replication machinery. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working on Cdc7 inhibitors and their potential as cancer therapeutics. Further investigation into the clinical efficacy and safety profile of this compound and other Cdc7 inhibitors is warranted.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phospho-MCM2 (Ser139) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

XL413 Hydrochloride-Induced Apoptosis: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the apoptosis induction mechanism of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. Designed for researchers, scientists, and drug development professionals, this document details the signaling pathways, presents quantitative data, and offers comprehensive experimental protocols to facilitate further investigation into this promising anti-cancer agent.

Introduction to this compound

This compound (also known as BMS-863233) is a small molecule inhibitor that demonstrates high potency and selectivity for CDC7 kinase, a serine-threonine kinase crucial for the initiation of DNA replication.[1][2] Overexpression of CDC7 is a common feature in a variety of human cancers, making it a compelling target for therapeutic intervention.[3] By inhibiting CDC7, XL413 disrupts the cell cycle, leading to the induction of apoptosis in susceptible cancer cell lines.[4][5]

Core Mechanism of Action: CDC7 Inhibition

This compound functions as an ATP-competitive inhibitor of CDC7 kinase.[3] The primary downstream target of CDC7 is the Minichromosome Maintenance (MCM) complex, specifically the MCM2 subunit.[4] Phosphorylation of MCM2 by CDC7 is an essential step for the initiation of DNA replication. XL413 effectively blocks this phosphorylation event, leading to a modified S phase progression and subsequent cell cycle arrest.[4][6] This disruption of DNA replication is a key trigger for the apoptotic cascade.

The this compound-Induced Apoptosis Pathway

The inhibition of CDC7 by this compound initiates a signaling cascade that culminates in programmed cell death, or apoptosis. The efficacy of this process, however, has been shown to be highly dependent on the specific cancer cell line.[3][7] In sensitive cell lines, such as the colorectal cancer cell line Colo-205, XL413 treatment leads to a robust apoptotic response.[4][8][9]

The key steps in the XL413-induced apoptosis pathway are:

-

Inhibition of CDC7 Kinase: XL413 binds to CDC7, preventing the phosphorylation of its substrates.

-

Disruption of DNA Replication: The lack of MCM2 phosphorylation stalls the initiation of DNA replication, leading to replication stress.[3]

-

Induction of Cell Cycle Arrest: The cell cycle is halted, often in the S-phase, as a result of the replication stress.[6]

-

Activation of Executioner Caspases: This cellular stress triggers the activation of effector caspases, primarily caspase-3 and caspase-7.[4][8] These proteases are the central executioners of apoptosis.

-

Execution of Apoptosis: Activated caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[10][11]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases |

| CDC7 | 3.4 [1][4][8] | - |

| CK2 | 212 - 215[4][8] | ~63-fold vs. CDC7[4] |

| Pim-1 | 42[4][8] | ~12-fold vs. CDC7[4] |

| pMCM2 | - | ~35-fold vs. CDC7[4] |

Table 2: Cellular Activity of this compound in Colo-205 Cells

| Assay | IC50 / EC50 (nM) |

| Cell Proliferation | 2685[8] |

| Cell Viability | 2142[8] |

| Anchorage-Independent Growth | 715[8] |

| Caspase-3/7 Activity (EC50) | 2288[8] |

Table 3: Comparative Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Apoptosis Induction |

| Colo-205 (Colon Carcinoma) | 1.1[8][9] | Yes[8][9] |

| HCC1954 (Breast Carcinoma) | 22.9[8][9] | No[8][12] |

| MDA-MB-231T (Breast Carcinoma) | - | Yes[4] |

| Caco2 (Colorectal Adenocarcinoma) | 0.715 (Anchorage-independent growth)[4] | - |

Note: The effectiveness of XL413 is cell-line dependent.[7][9]

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed protocols for key experiments used to characterize this compound-induced apoptosis.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the viability of a cancer cell line.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. STEMCELL Technologies XL413 (Hydrochloride), Size: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]

- 6. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

XL413 Hydrochloride: A Technical Overview of its Discovery and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL413 hydrochloride, also known as BMS-863233, is a potent and selective small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genome integrity.[3][4] Its upregulation in various tumor cell lines has positioned it as an attractive target for cancer therapy.[3] This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, with a focus on the experimental methodologies employed in its characterization.

Chemical Structure and Properties

This compound is chemically described as (S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride.[5] Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₁₂ClN₃O₂ · HCl |

| Molecular Weight | 326.18 g/mol [6] |

| CAS Number | 1169562-71-3[6] |

| Appearance | White to beige powder |

| Solubility | Soluble in water |

Chemical Structure:

References

- 1. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 4. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity [mdpi.com]

- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Target Validation of XL413 Hydrochloride in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target validation of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, in the context of cancer cell biology. This document details the mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Target: CDC7 Kinase

This compound (also known as BMS-863233) is a small molecule inhibitor that has been identified as a potent and selective, ATP-competitive inhibitor of CDC7 kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. It forms an active complex with its regulatory subunit, Dbf4 (or ASK in mammals), to phosphorylate multiple sites on the minichromosome maintenance (MCM) protein complex (Mcm2-7).[3] This phosphorylation event is a critical step for the activation of the MCM helicase, which unwinds DNA at replication origins, thereby allowing for the assembly of the replication machinery and the commencement of DNA synthesis.[3] Given its essential function in cell proliferation, CDC7 is frequently overexpressed in a variety of human cancers, making it an attractive target for the development of novel anticancer therapeutics.[4][5][6] Inhibition of CDC7 by XL413 leads to the suppression of DNA replication, resulting in cell cycle arrest and the induction of apoptosis in cancer cells.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound against its primary target and its effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. Other Kinases | Reference |

| CDC7 | 3.4 | >60-fold vs. CK2, >12-fold vs. PIM-1 | [1][8] |

| CK2 | 215 | - | [1] |

| PIM-1 | 42 | - | [1] |

| pMCM2 | 118 (EC50) | >35-fold vs. pMCM2 | [1][7] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Reference |

| Colo-205 | Colon Adenocarcinoma | Proliferation | 2.685 | [9] |

| Viability | 2.142 | [9] | ||

| Caspase 3/7 Activity | 2.288 | [9] | ||

| Anchorage-Independent Growth | 0.715 | [9] | ||

| Cytotoxicity | 1.1 | [9][10] | ||

| MDA-MB-231T | Breast Adenocarcinoma | MCM2 Phosphorylation | 0.118 | [7] |

| Growth Inhibition | 0.140 | [8] | ||

| Caco2 | Colorectal Adenocarcinoma | MCM2 Phosphorylation | 0.14 | [7] |

| Anchorage-Independent Growth | 0.715 | [7] | ||

| HCC1954 | Breast Carcinoma | Cytotoxicity | 22.9 | [9][10] |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the CDC7 signaling pathway and the general experimental workflows for validating the target of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the target validation of this compound.

CDC7 Kinase Assay (Luciferase-Luciferin-Coupled Chemiluminescence)

This assay determines the in vitro inhibitory activity of this compound against purified CDC7 kinase.

-

Reagents and Materials:

-

Purified recombinant human CDC7/ASK (Dbf4) kinase (e.g., 6 nM final concentration).[7]

-

ATP (1 µM final concentration).[7]

-

Kinase assay buffer: 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, 1 mM DTT.[7]

-

This compound (serial dilutions).

-

Luciferase-luciferin-based ATP detection reagent (e.g., Kinase-Glo®).

-

384-well plates.

-

Luminometer.

-

-

Protocol:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the CDC7/ASK kinase to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for 1-2 hours at room temperature.[7]

-

Add the luciferase-luciferin-based ATP detection reagent to each well to stop the kinase reaction and measure the remaining ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The amount of ATP consumed is proportional to the kinase activity. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Western Blot Analysis of MCM2 Phosphorylation

This assay assesses the in-cell target engagement of this compound by measuring the phosphorylation of MCM2, a direct substrate of CDC7.

-

Reagents and Materials:

-

Cancer cell lines (e.g., Colo-205, MDA-MB-231T).

-

Complete cell culture medium.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-MCM2 (Ser53) and rabbit anti-total MCM2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

ECL detection reagent.

-

Chemiluminescence imaging system.

-

-

Protocol:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).[7]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total MCM2 and a loading control like β-actin.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after treatment with this compound.

-

Reagents and Materials:

-

Cancer cell lines.

-

Complete cell culture medium.

-

This compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Opaque-walled 96-well plates.

-

Luminometer.

-

-

Protocol:

-

Seed cells (e.g., 2,500 cells/well for Colo-205) in an opaque-walled 96-well plate and allow them to adhere for 24 hours.[9]

-

Treat the cells with serial dilutions of this compound for 72 hours.[9]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

-

Reagents and Materials:

-

Cancer cell lines.

-

Complete cell culture medium.

-

This compound.

-

Caspase-Glo® 3/7 Assay reagent.

-

Opaque-walled 96-well plates.

-

Luminometer.

-

-

Protocol:

-

Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the cell viability assay.

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

-

Gently mix the contents and incubate at room temperature for 1-2 hours.[11]

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase 3/7 activity. Calculate the fold change in caspase activity relative to the vehicle control and determine the EC50 value.

-

Conclusion

The data and experimental protocols presented in this guide provide a robust framework for the validation of this compound as a potent and selective inhibitor of CDC7 kinase in cancer cells. The inhibition of CDC7 by XL413 leads to a clear downstream effect on MCM2 phosphorylation, resulting in cell cycle arrest, reduced cell viability, and induction of apoptosis in sensitive cancer cell lines. While XL413 has shown significant preclinical activity, it is noteworthy that its efficacy can be cell-line dependent, suggesting that further investigation into biomarkers of response is warranted.[9][10] This technical guide serves as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of CDC7 inhibition in oncology.

References

- 1. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth and clonogenic assays compared for irradiated MCF-7 and Colo-205 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. MCM2 Antibodies | Antibodies.com [antibodies.com]

- 6. Colo-205 Cells [cytion.com]

- 7. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. stemcell.com [stemcell.com]

- 10. benchchem.com [benchchem.com]

- 11. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of XL413 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in understanding the biochemical and cellular activities of this compound.

Core Mechanism of Action

This compound is a selective, ATP-competitive inhibitor of CDC7 kinase.[1][2] CDC7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and the regulation of cell cycle progression.[3] In conjunction with its regulatory subunit, Dbf4, it forms the active Dbf4-dependent kinase (DDK), which phosphorylates the minichromosome maintenance (MCM) complex (MCM2-7), a critical step for the firing of replication origins.[4] By inhibiting CDC7, XL413 disrupts this essential process, leading to S-phase arrest and subsequent apoptotic cell death in cancer cells.[3][5]

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by XL413.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Kinase Inhibition Profile

| Target Kinase | IC50 (nM) | Selectivity vs. CDC7 |

| CDC7 | 3.4 | - |

| Pim-1 | 42 | 12-fold |

| CK2 | 212 - 215 | ~63-fold |

| pMCM2 | 18 | 35-fold |

Data sourced from multiple references.[1][3][5][6]

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) |

| Colo-205 | Cell Proliferation | BrdU incorporation | 2685 |

| Colo-205 | Cell Viability | Cell Titer-Glo | 2142 |

| Colo-205 | Apoptosis | Caspase 3/7 Activity | 2288 (EC50) |

| Colo-205 | Anchorage-Independent Growth | Soft Agar Assay | 715 |

| Caco-2 | MCM2 Phosphorylation | - | 140 |

| Caco-2 | Anchorage-Independent Growth | Soft Agar Assay | 715 |

| MDA-MB-231T | MCM2 Phosphorylation | - | 118 |

| HCC1954 | Cytotoxicity | - | 22900 |

Data sourced from multiple references.[1][5]

Detailed Experimental Protocols

CDC7 Kinase Assay (Luciferase-Luciferin Coupled Chemiluminescence)

This assay determines the inhibitory activity of XL413 against CDC7 kinase by measuring the amount of ATP remaining after the kinase reaction.

Experimental Workflow:

Methodology:

-

Assay Buffer: 50 mM Hepes pH 7.4, 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, and 1 mM DTT.[5]

-

Compound Preparation: Serially dilute this compound to the desired concentrations in the assay buffer.

-

Enzyme and Substrate: The final reaction mixture in a 384-well plate contains 6 nM of the CDC7/ASK enzyme complex.[5]

-

ATP Concentration: The final ATP concentration is 1 µM.[5]

-

Reaction Incubation: All kinase reactions are incubated at room temperature for 1-2 hours.[5]

-

Detection: Kinase activity is determined by measuring the amount of remaining ATP using a luciferase-luciferin-coupled chemiluminescence assay, such as the Kinase-Glo® kit. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: The percentage of ATP utilized is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Colo-205) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period.

-

BrdU Labeling: Add BrdU (Bromodeoxyuridine) to the culture medium and incubate to allow its incorporation into newly synthesized DNA.

-

Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Add the enzyme substrate and measure the colorimetric or fluorometric signal, which is proportional to the amount of incorporated BrdU.[5]

-

Data Analysis: Determine the IC50 value, representing the concentration of XL413 that inhibits cell proliferation by 50%.

This assay quantifies the number of viable cells in culture based on the amount of ATP present.

Methodology:

-

Cell Seeding and Treatment: Follow the same initial steps as the cell proliferation assay.

-

Lysis and ATP Measurement: Add the Cell Titer-Glo® reagent, which lyses the cells and contains luciferase and luciferin. The amount of light produced is directly proportional to the amount of ATP, which is an indicator of the number of metabolically active (viable) cells.[5]

-

Data Analysis: Calculate the IC50 value, which is the concentration of XL413 that reduces cell viability by 50%.

This assay measures the ability of XL413 to inhibit the phosphorylation of MCM2, a direct substrate of CDC7.

Methodology:

-

Cell Treatment: Treat cancer cells (e.g., MDA-MB-231T, Caco-2) with different concentrations of XL413 for a defined period (e.g., 4 hours).[5]

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MCM2 (pMCM2) and total MCM2.

-

Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of pMCM2 to total MCM2 and calculate the IC50 for the inhibition of MCM2 phosphorylation.[5]

Conclusion

This compound is a potent and selective inhibitor of CDC7 kinase with significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. The in vitro data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation of XL413 as a potential therapeutic agent for the treatment of cancer. Researchers are encouraged to use this information to design and execute further studies to elucidate the full potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. XL413 = 98 HPLC 1169562-71-3 [sigmaaldrich.com]

- 4. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. plus.labcloudinc.com [plus.labcloudinc.com]

XL413 Hydrochloride and its Role in DNA Replication Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (CDC7) kinase is a critical serine-threonine kinase that plays an indispensable role in the initiation of DNA replication, a fundamental process for cellular proliferation. Its heightened activity in numerous cancer types has positioned it as a compelling target for therapeutic intervention. XL413 hydrochloride (also known as BMS-863233) is a potent and selective inhibitor of CDC7 kinase. This technical guide provides an in-depth overview of the mechanism of action of XL413, its impact on DNA replication initiation, and the downstream cellular consequences of CDC7 inhibition. This document includes a compilation of quantitative data, detailed experimental protocols for studying CDC7 inhibition, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction to CDC7 and DNA Replication Initiation

The faithful duplication of the genome is a tightly regulated process, ensuring that each chromosome is replicated exactly once per cell cycle. The initiation of DNA replication is a key control point, governed by the sequential assembly of protein complexes at origins of replication.

In the G1 phase of the cell cycle, the pre-replicative complex (pre-RC) is assembled at replication origins. This complex includes the origin recognition complex (ORC), cell division cycle 6 (CDC6), and the minichromosome maintenance (MCM) 2-7 complex, which is the core of the replicative helicase. However, the pre-RC is inactive and requires further signals to initiate DNA unwinding.

The transition from G1 to S phase is marked by the activation of cyclin-dependent kinases (CDKs) and CDC7 kinase. CDC7, in conjunction with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase, DDK), phosphorylates multiple subunits of the MCM complex, particularly MCM2 and MCM4.[1][2] This phosphorylation is a critical step that triggers a conformational change in the MCM complex, leading to the recruitment of other replication factors, such as CDC45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase. The active CMG helicase then unwinds the DNA, allowing for the initiation of DNA synthesis.

Given its essential role in initiating DNA replication, CDC7 is a crucial regulator of cell proliferation.[3] Many cancer cells exhibit elevated levels of CDC7 and are highly dependent on its activity to sustain their rapid proliferation, making CDC7 an attractive target for anticancer drug development.[3]

This compound: A Potent and Selective CDC7 Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the ATP-binding site of CDC7 kinase.[4][5] By competitively inhibiting ATP binding, XL413 prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication.[4] This leads to S-phase arrest and, in many cancer cell lines, the induction of apoptosis.[4]

Quantitative Data

The following tables summarize the in vitro and cellular activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of XL413

| Target Kinase | IC50 (nM) | Notes |

| CDC7 | 3.4 | Potent and primary target.[4][5] |

| PIM1 | 42 | >12-fold selectivity over PIM1.[4] |

| CK2 | 215 | >63-fold selectivity over CK2.[4] |

Table 2: Cellular Activity of XL413 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Colo-205 | Colorectal Carcinoma | 1.1 - 2.69 | [4][6] |

| HCC1954 | Breast Carcinoma | 22.9 | [6] |

| MDA-MB-231T | Breast Carcinoma | Not specified | [6] |

| Caco-2 | Colorectal Adenocarcinoma | Not specified | [6] |

Table 3: Pharmacokinetic Properties of XL413

| Parameter | Value | Species | Notes |

| Bioavailability | Favorable | Rodent | Orally active with good plasma exposure.[4][5] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathways and Cellular Consequences of CDC7 Inhibition

Inhibition of CDC7 by XL413 triggers a cascade of downstream cellular events. The primary effect is the failure to initiate DNA replication, which leads to replication stress. This stress activates the DNA damage response (DDR) pathway, primarily through the ATR-Chk1 signaling axis.[7]

CDC7 Signaling Pathway in DNA Replication Initiation

References

- 1. benchchem.com [benchchem.com]

- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Impact of XL413 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL413 hydrochloride, also known as BMS-863233, is a potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] This key kinase plays a crucial role in the initiation of DNA replication and the maintenance of genomic integrity. By targeting CDC7, XL413 disrupts essential cellular processes in rapidly proliferating cells, leading to cell cycle arrest and, in many cancer cell lines, apoptosis. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and workflows.

Core Mechanism of Action: Inhibition of the CDC7 Kinase Pathway

This compound exerts its primary effect by inhibiting the serine/threonine kinase CDC7.[3] CDC7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[4] The DDK complex is a critical regulator of the G1/S phase transition and is essential for the initiation of DNA replication.[5]

The principal substrate of the DDK complex is the Minichromosome Maintenance (MCM) protein complex (MCM2-7), which is the catalytic core of the replicative helicase.[6] Phosphorylation of the N-terminal tails of MCM subunits, particularly MCM2, by DDK is a pivotal event that "licenses" origins of replication for firing.[7][8] This phosphorylation event is thought to induce a conformational change in the MCM complex, facilitating the recruitment of other essential replication factors, such as Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase.[9] The active CMG complex then unwinds the DNA, allowing for the initiation of DNA synthesis.[9]

This compound, by competitively binding to the ATP-binding pocket of CDC7, prevents the phosphorylation of the MCM complex.[3] This inhibition of MCM2 phosphorylation is a key biomarker of XL413 activity.[1] The failure to activate the MCM helicase leads to a halt in the initiation of new replication origins, resulting in replication stress. In cancer cells, which are often characterized by a high replicative demand and compromised cell cycle checkpoints, this replication stress can trigger downstream signaling cascades that culminate in cell cycle arrest and apoptosis.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Clinical trials. Researchers seek clear reasons when clinical trials end early. | Semantic Scholar [semanticscholar.org]

- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Qualitative Scoping Review of Early-Terminated Clinical Trials Sponsored by the Department of Veterans Affairs Cooperative Studies Program From 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reasons for clinical trial termination: enrollment issues among top factor [pharmaceutical-technology.com]

- 8. researchgate.net [researchgate.net]

- 9. Early Termination of a Clinical Trial| Bioclever Blog [bioclever.com]

Methodological & Application

XL413 Hydrochloride: Application Notes for Cancer Cell Line-Based Research

For Research Use Only.

Introduction

XL413 hydrochloride is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genome integrity.[1] By targeting CDC7, XL413 disrupts the cell cycle, leading to the inhibition of proliferation and the induction of apoptosis in cancer cells. These characteristics make XL413 a valuable tool for cancer research and drug development. This document provides detailed protocols for the use of this compound in cancer cell line studies.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CDC7 kinase with a high degree of selectivity. The primary molecular target of XL413 is the CDC7 kinase, which it inhibits with an IC50 of 3.4 nM.[2] Inhibition of CDC7 by XL413 prevents the phosphorylation of its downstream target, the minichromosome maintenance complex (MCM), specifically the MCM2 subunit. This disruption of the CDC7/MCM2 signaling pathway leads to an S-phase arrest in the cell cycle, ultimately triggering apoptotic cell death.[3]

Caption: this compound signaling pathway.

Quantitative Data

The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized below. The IC50 values represent the concentration of XL413 required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Colo-205 | Colon Adenocarcinoma | 1.1 - 2.69 | [3][4] |

| HCC1954 | Breast Carcinoma | 22.9 | [3][4] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay.[5][6]

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: MTT assay experimental workflow.

Cell Cycle Analysis

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.[7][8]

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Cell cycle analysis workflow.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[9][10][11]

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Apoptosis assay workflow.

Troubleshooting

-

Low signal in MTT assay: Increase cell seeding density or extend the incubation time with the MTT reagent.

-

High background in flow cytometry: Ensure proper washing of cells and optimize instrument settings.

-

Inconsistent results: Maintain consistent cell culture conditions and reagent preparation.

References

- 1. STEMCELL Technologies XL413 (Hydrochloride), Size: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]

- 2. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

Application Notes and Protocols: XL413 Hydrochloride in the Colo-205 Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL413 hydrochloride, also known as BMS-863233, is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase essential for the initiation and maintenance of DNA replication, and its upregulation is observed in numerous tumor cell lines.[3] Inhibition of CDC7 leads to cell cycle arrest and has been identified as a promising strategy for cancer therapy.[3] The Colo-205 cell line, derived from a human colorectal adenocarcinoma, is a widely used model in cancer research.[4][5] This document provides detailed application notes and protocols for the use of this compound in a Colo-205 xenograft model, based on preclinical findings.

Mechanism of Action

This compound is an orally active, ATP-competitive inhibitor of CDC7 kinase with an IC50 of 3.4 nM.[2] By inhibiting CDC7, XL413 prevents the phosphorylation of the minichromosome maintenance (MCM) protein complex, a critical step for the initiation of DNA replication.[1] This disruption of DNA synthesis leads to S-phase arrest and subsequent induction of apoptosis in cancer cells.[1] In Colo-205 cells, XL413 has been shown to inhibit the phosphorylation of MCM2, decrease cell viability, inhibit proliferation, and induce caspase-3/7 activity.[1]

Caption: Signaling pathway of this compound.

In Vitro Efficacy of XL413 in Colo-205 Cells

The following table summarizes the in vitro activity of XL413 in the Colo-205 human colorectal cancer cell line.

| Parameter | Assay Type | IC50 / EC50 (nM) |